![molecular formula C13H19NO B13887434 [(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol](/img/structure/B13887434.png)
[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. This compound, in particular, has a unique structure that includes a benzyl group, a methyl group, and a hydroxymethyl group attached to the pyrrolidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the pyrrolidine ring with a benzyl halide in the presence of a base.
Introduction of the Methyl Group: The methyl group can be introduced through an alkylation reaction. This can be achieved by reacting the pyrrolidine ring with a methyl halide in the presence of a base.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction. This can be achieved by reacting the pyrrolidine ring with formaldehyde in the presence of a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions. For example, it can be converted to a halide using thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Methyl-substituted pyrrolidines.
Substitution: Halide-substituted pyrrolidines.
Applications De Recherche Scientifique
[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with proteins makes it a valuable tool in biochemical research.
Medicine: It is investigated for its potential therapeutic properties. Pyrrolidine derivatives have shown promise in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its stability and reactivity make it a valuable intermediate in industrial processes.
Mécanisme D'action
The mechanism of action of [(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The benzyl group and hydroxymethyl group play crucial roles in its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and the target proteins.
Comparaison Avec Des Composés Similaires
[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol can be compared with other similar compounds, such as:
[(2S)-1-benzyl-2-pyrrolidinyl]methanol: This compound lacks the methyl group, which can affect its reactivity and binding properties.
[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]ethanol: This compound has an ethyl group instead of a hydroxymethyl group, which can influence its solubility and chemical reactivity.
[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]amine: This compound has an amine group instead of a hydroxymethyl group, which can affect its basicity and nucleophilicity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
[(2S)-1-benzyl-2-methylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C13H19NO/c1-13(11-15)8-5-9-14(13)10-12-6-3-2-4-7-12/h2-4,6-7,15H,5,8-11H2,1H3/t13-/m0/s1 |
Clé InChI |
LIGZPJRPJQVVNK-ZDUSSCGKSA-N |
SMILES isomérique |
C[C@]1(CCCN1CC2=CC=CC=C2)CO |
SMILES canonique |
CC1(CCCN1CC2=CC=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methylethyl 3-chloro-4-[(1-methylethyl)oxy]benzoate](/img/structure/B13887354.png)
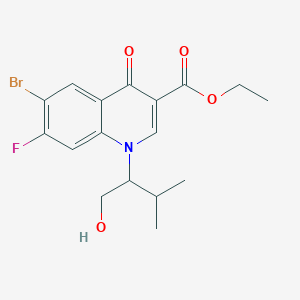
![[5-(Methylcarbamoyl)pyridin-2-yl]boronic acid](/img/structure/B13887370.png)
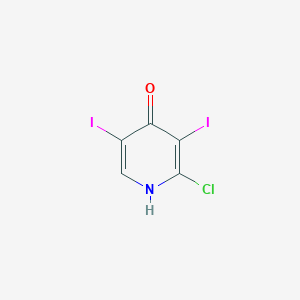
![Ethyl 3-[(3-bromophenyl)methyl]piperidine-3-carboxylate](/img/structure/B13887379.png)
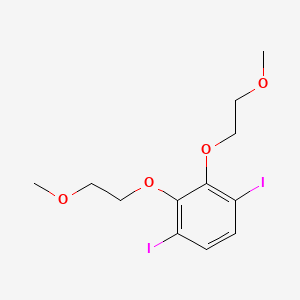
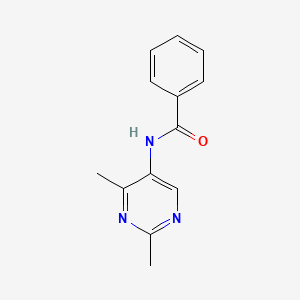
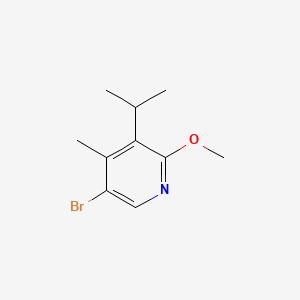
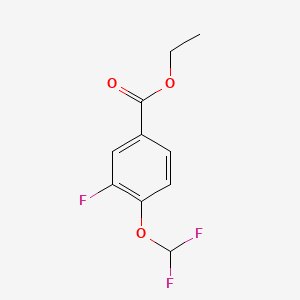
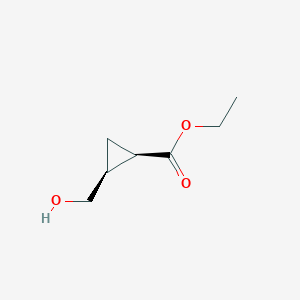

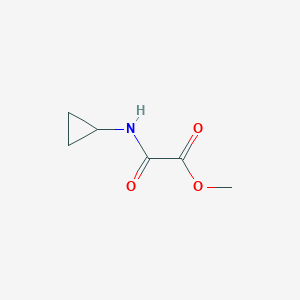
![1-([3-Chloro-2-[(pyrrolidin-1-yl)carbonyl]phenyl]methyl)piperazine](/img/structure/B13887414.png)
![Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13887422.png)
